molecular formula C16H16N2O2 B2799957 (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide CAS No. 2380195-77-5

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide

Cat. No. B2799957
CAS RN: 2380195-77-5
M. Wt: 268.316
InChI Key: LSTXXCFVWBWPKN-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors. The specific reactions and conditions used depend on the structure of the compound .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The types of reactions a compound undergoes can provide clues about its functional groups and structure .


Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s reactivity with common reagents may also be tested .

Scientific Research Applications

Polymer Science

Naphthalene derivatives are integral in developing novel polyamides with enhanced thermal stability and good solubility in amide-type solvents. These polymers exhibit high glass transition temperatures and are stable up to significant temperatures, making them suitable for advanced materials applications (Mehdipour-Ataei, Sarrafi, Hatami, 2005). Another study highlights the synthesis of aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids, showcasing their potential in creating materials with high thermal resistance and solubility in organic solvents (Yang, Chen, 1992).

Sensor Technology

Naphthalene derivatives have been used to develop chemosensors with high selectivity towards transition metal ions. These sensors exhibit colorimetric changes upon binding, making them useful for detecting metals in various environments (Gosavi-Mirkute et al., 2017). Additionally, naphthalene-based compounds have shown promise in creating colorimetric sensors for fluoride anions, utilizing intramolecular charge transfer mechanisms for detection (Younes et al., 2020).

Organic Synthesis

The versatility of naphthalene derivatives in organic synthesis is evident in their application as synthons for directed C-H functionalization, leading to the efficient synthesis of complex naphthalene structures (Zhou et al., 2016). Naphthalene diimides, for example, have been modified to create stable, fluorescent compounds for applications in materials science (Fan et al., 2016).

Advanced Materials

The structural modification of naphthalene derivatives has led to the development of materials with specific functionalities, such as molecular gels and fluorescent films for vapor detection, showcasing the potential of these compounds in creating innovative materials with desirable properties (Fan et al., 2016).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with cells or enzymes, or in vivo studies with animal models .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical compound, as well as guidelines for safe handling and disposal .

Future Directions

Future research on a compound could involve exploring new synthesis methods, studying its reactions with other compounds, investigating potential applications, and conducting further safety testing .

properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-15(19)10-5-11-18-16(20)14-9-4-7-12-6-2-3-8-13(12)14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTXXCFVWBWPKN-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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